Rodatristat

Beschreibung

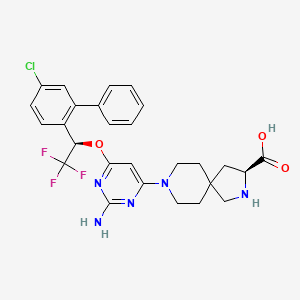

an inhibitor of tryptophan hydroxylase-1; structure in first source

See also: this compound Ethyl (active moiety of).

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHKJFQDEABI-NZQKXSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673568-73-4 | |

| Record name | Rodatristat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rodatristat: A Technical Guide on its Chemical Structure, Properties, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat is an investigational small molecule that acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the peripheral synthesis of serotonin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It further details the experimental methodologies employed in its preclinical and clinical evaluation, with a focus on its development for pulmonary arterial hypertension (PAH). This document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

This compound, and its prodrug this compound ethyl, have been characterized through various analytical techniques. The fundamental chemical identifiers and physicochemical properties are summarized below.

Chemical Identification

| Identifier | Value | Citation |

| IUPAC Name | (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

| CAS Number | 1673568-73-4 | |

| Molecular Formula | C₂₇H₂₇ClF₃N₅O₃ | |

| SMILES | C1CN(CCC12C--INVALID-LINK--C(=O)O)C3=CC(=NC(=N3)N)O--INVALID-LINK--C(F)(F)F | |

| InChI | InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30,31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 |

Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 561.98 g/mol | |

| Topological Polar Surface Area | 125 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 6 |

Physicochemical Properties of this compound Ethyl (Prodrug)

| Property | Value | Citation |

| Molecular Weight | 590.04 g/mol | |

| Topological Polar Surface Area | 116 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 8 |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the rate-limiting step in the synthesis of serotonin in the periphery.[1] TPH1 is distinct from TPH2, which is primarily found in the central nervous system. By inhibiting TPH1, this compound aims to reduce the production of peripheral serotonin without affecting its levels in the brain.[1]

The rationale for developing a TPH1 inhibitor for diseases like pulmonary arterial hypertension (PAH) stems from the observation that serotonin can promote the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of PAH.[1]

Serotonin Synthesis and Inhibition by this compound

References

In Vivo Effects of Rodatristat on Serotonin Levels: A Technical Guide

Affiliation: Google Research

Abstract

Rodatristat ethyl, a prodrug of the potent tryptophan hydroxylase (TPH) inhibitor this compound, is a therapeutic agent designed to reduce peripheral serotonin synthesis. Elevated peripheral serotonin is implicated in the pathophysiology of several conditions, most notably carcinoid syndrome diarrhea. This technical guide provides an in-depth analysis of the in vivo effects of this compound on serotonin levels, synthesizing data from preclinical and clinical studies. It details the mechanism of action, presents quantitative data on serotonin reduction in various biological matrices, outlines experimental protocols, and visualizes key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin modulation and related therapeutic areas.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery, where it regulates gastrointestinal motility, vasoconstriction, and inflammation.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH2, primarily found in the CNS, and TPH1, which is responsible for the vast majority of peripheral serotonin production.[2][3] Overproduction of peripheral serotonin is a hallmark of carcinoid syndrome, a debilitating condition caused by neuroendocrine tumors (NETs) that leads to severe diarrhea and other systemic symptoms.[4][5]

This compound ethyl (formerly known as telotristat ethyl, brand name Xermelo®) is a first-in-class TPH inhibitor.[6] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, this compound (telotristat), which potently inhibits TPH1.[1][2] A key feature of this compound is its inability to cross the blood-brain barrier, thereby selectively targeting peripheral serotonin synthesis without affecting central neurotransmission.[1][7] This guide will explore the in vivo pharmacological effects of this compound, with a specific focus on its ability to modulate serotonin levels.

Mechanism of Action

This compound ethyl is orally administered and undergoes rapid hydrolysis by carboxylesterases to form its active metabolite, this compound.[1][8] this compound then acts as a potent inhibitor of TPH1, the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[2][5] By blocking this crucial step, this compound effectively reduces the production of peripheral serotonin.[9] This targeted inhibition alleviates the symptoms associated with serotonin overproduction, such as the severe diarrhea seen in carcinoid syndrome.[4]

The therapeutic strategy often involves the co-administration of this compound ethyl with somatostatin analogs (SSAs).[9] While SSAs work by blocking the release of serotonin from tumor cells, this compound inhibits its synthesis, offering a dual-pathway approach to managing serotonin levels.[4][9]

Quantitative Effects on Serotonin and Metabolites

The administration of this compound ethyl leads to a significant and dose-dependent reduction in peripheral serotonin and its metabolites. The primary biomarker used to assess systemic serotonin levels is urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.

In vivo studies in animal models have demonstrated the potent effect of this compound in reducing serotonin levels.

| Animal Model | Dosage | Duration | Effect on Serotonin | Citation |

| Normal Mice | 15-300 mg/kg/day | 4 days | Dose-dependent reduction in GI tract serotonin; maximal effects at ≥150 mg/kg. | [1][10] |

| Mice (Intestinal Inflammation) | Not Specified | 4-5 days | Significant reduction in serum serotonin. | [11] |

| Mice (Hypertension Model) | Not Specified | 2 weeks | Significant reduction in circulating serotonin levels. | [12] |

| Animal Models (PAH) | Not Specified | 28 days | A 40% reduction in serotonin biosynthesis significantly improved vascular remodeling. | [13] |

Clinical trials in healthy volunteers and patients with carcinoid syndrome have consistently shown a marked decrease in u5-HIAA levels following treatment with this compound ethyl.

| Study Population | Dosage | Duration | Effect on u5-HIAA / Serotonin | Citation |

| Healthy Subjects | 500 mg tid | 2 weeks | ~45% reduction in urinary 5-HIAA; ~25% reduction in whole blood serotonin. | [10][11] |

| Carcinoid Syndrome Patients (TELESTAR Trial) | 250 mg tid | 12 weeks | Mean decrease of 40.1 mg/24h. | [14][15] |

| Carcinoid Syndrome Patients (TELESTAR Trial) | 500 mg tid | 12 weeks | Mean decrease of 57.7 mg/24h. | [14][15] |

| Carcinoid Syndrome Patients (TELECAST Trial) | 250 mg tid | 12 weeks | Median reduction of 54.0% vs. placebo. | [16] |

| Carcinoid Syndrome Patients (TELECAST Trial) | 500 mg tid | 12 weeks | Median reduction of 89.7% vs. placebo. | [16] |

Experimental Protocols

The following sections describe generalized methodologies employed in the preclinical and clinical evaluation of this compound's effects on serotonin levels.

A common workflow for assessing the in vivo efficacy of this compound in animal models, such as mice, is outlined below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telotristat ethyl - Wikipedia [en.wikipedia.org]

- 7. repub.eur.nl [repub.eur.nl]

- 8. youtube.com [youtube.com]

- 9. xermelo.com [xermelo.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Telotristat ethyl reverses myxomatous changes in mice mitral valves [frontiersin.org]

- 13. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

Rodatristat Ethyl and RVT-1201: A Comprehensive Technical Overview of a Tryptophan Hydroxylase Inhibitor for Pulmonary Arterial Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rodatristat ethyl, also known by its investigational name RVT-1201, is a small molecule inhibitor of tryptophan hydroxylase 1 (TPH1). Developed as a potential therapeutic for pulmonary arterial hypertension (PAH), it aimed to reduce peripheral serotonin production, a key mediator implicated in the pathophysiology of the disease. Despite promising preclinical data and successful target engagement in early clinical trials, the Phase 2b ELEVATE 2 study was terminated due to a lack of efficacy and unfavorable safety signals. This guide provides a detailed technical overview of this compound ethyl, including its nomenclature, mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its development for PAH.

Nomenclature and Chemical Identity

This compound ethyl and RVT-1201 are synonymous designations for the same investigational drug. "this compound ethyl" is the non-proprietary name for the active pharmaceutical ingredient, while "RVT-1201" was its development code name.

Mechanism of Action: Targeting Peripheral Serotonin Synthesis

This compound ethyl is a prodrug that is converted to its active metabolite, this compound, which acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. In the context of PAH, elevated levels of serotonin are believed to contribute to pulmonary vasoconstriction and vascular remodeling. By inhibiting TPH1, this compound ethyl was designed to decrease the production of peripheral serotonin, thereby mitigating its pathological effects on the pulmonary vasculature.

Figure 1: Mechanism of Action of this compound Ethyl.

Preclinical Studies

Preclinical investigations in established animal models of pulmonary hypertension, such as the monocrotaline and SUGEN-hypoxia rat models, demonstrated the potential of this compound ethyl.

| Parameter | Animal Model | Treatment | Outcome | Citation |

| Serotonin Production | Rat models of PAH | This compound ethyl | Approximately 50% reduction | [1] |

| Vascular Remodeling | Rat models of PAH | This compound ethyl | Significant reduction in pulmonary artery wall thickness | [1] |

Experimental Protocols:

Detailed protocols for the monocrotaline and SUGEN-hypoxia models are extensively described in the scientific literature. In brief, the monocrotaline model involves a single subcutaneous injection of monocrotaline to induce pulmonary arterial hypertension. The SUGEN-hypoxia model combines a single subcutaneous injection of the VEGF receptor blocker SU5416 with chronic exposure to hypoxia (e.g., 10% oxygen) to induce a more severe and progressive form of the disease.

Clinical Development

The clinical development of this compound ethyl for PAH involved Phase 1 studies in healthy volunteers and two key Phase 2 trials: ELEVATE 1 (Phase 2a) and ELEVATE 2 (Phase 2b).

Phase 1 Studies in Healthy Volunteers

Phase 1 studies demonstrated that this compound ethyl was generally well-tolerated and effectively reduced peripheral serotonin production, as measured by the biomarker 5-hydroxyindoleacetic acid (5-HIAA).

| Dose | Regimen | Reduction in 5-HIAA | Citation |

| 400 mg | Twice daily | ~50% | [1] |

ELEVATE 1 (Phase 2a Study)

The ELEVATE 1 study (NCT03924154) was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RVT-1201 in patients with PAH. The study was terminated early due to difficulties in patient enrollment.

ELEVATE 2 (Phase 2b Study)

The ELEVATE 2 study (NCT04712669) was a larger, dose-ranging, randomized, double-blind, placebo-controlled trial that enrolled 108 patients with PAH. Patients were randomized to receive placebo, 300 mg, or 600 mg of this compound ethyl twice daily for 24 weeks. The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline.

Key Results of the ELEVATE 2 Trial:

| Endpoint | Placebo | This compound ethyl (300 mg BID) | This compound ethyl (600 mg BID) | Citation |

| Primary Endpoint | ||||

| Least-squares mean percent change in PVR from baseline to week 24 | 5.8% (SE 18.1) | 63.1% (SE 18.5) | 64.2% (SE 18.0) | [2] |

| Secondary Endpoints | ||||

| Stroke Volume | Negative effect | Negative effect | Negative effect | [3] |

| NT-proBNP | Negative effect | Negative effect | Negative effect | [3] |

| Right Atrial Pressure | Negative effect | Negative effect | Negative effect | [3] |

| Mean Pulmonary Artery Pressure (mPAP) | Negative effect | Negative effect | Negative effect | [3] |

| Cardiac Index | Negative effect | Negative effect | Negative effect | [3] |

| Adverse Events | ||||

| Treatment-emergent adverse events (TEAEs) | 29 (81%) | 33 (92%) | 36 (100%) | [4] |

| TEAEs leading to discontinuation | 3 (8%) | 4 (11%) | 4 (11%) | [4] |

| TEAE leading to death | 0 | 1 (3%) | 0 | [4] |

The results of the ELEVATE 2 trial were unexpected and disappointing. Treatment with this compound ethyl not only failed to show a benefit but was associated with a worsening of PVR and other clinically relevant hemodynamic parameters.[3] The incidence of adverse events was also higher in the treatment arms.[4]

Figure 2: ELEVATE 2 Clinical Trial Workflow.

Discontinuation of Development for PAH

Following the unfavorable results of the ELEVATE 2 trial, the development of this compound ethyl for the treatment of pulmonary arterial hypertension was discontinued. The open-label extension of the study was also terminated.[2] The findings suggest that while the serotonin pathway is implicated in the pathophysiology of PAH, its modulation with a TPH1 inhibitor did not translate into clinical benefit and may have been detrimental in this patient population.

Conclusion

This compound ethyl (RVT-1201) represents a rigorously investigated therapeutic candidate that, despite a strong preclinical rationale and successful target engagement, ultimately failed to demonstrate efficacy and safety in a well-designed Phase 2b clinical trial for pulmonary arterial hypertension. The unexpected negative outcomes of the ELEVATE 2 study underscore the complexities of translating preclinical findings to clinical success and highlight the challenges in targeting the serotonin pathway for this disease. The comprehensive data generated from the development program, however, provide valuable insights for the scientific and drug development communities.

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breaking Med [breakingmed.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

The Pharmacokinetics and Pharmacodynamics of Rodatristat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl, a prodrug of the active moiety this compound, is an investigational small molecule designed as a potent and peripherally restricted inhibitor of tryptophan hydroxylase (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. By inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, most notably pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with detailed experimental methodologies and a critical analysis of its clinical development.

Mechanism of Action

This compound targets the serotonin synthesis pathway at its origin. Serotonin, a biogenic amine, has diverse physiological roles. While central serotonin is a key neurotransmitter, peripheral serotonin, produced primarily by enterochromaffin cells in the gut and stored in platelets, is involved in vasoconstriction, inflammation, and cell proliferation. In PAH, elevated peripheral serotonin levels are thought to contribute to the proliferation of pulmonary artery smooth muscle cells and endothelial cells, leading to vascular remodeling and increased pulmonary vascular resistance.

This compound ethyl is rapidly converted in vivo to its active form, this compound, which selectively inhibits TPH1 over TPH2, the isoform responsible for central serotonin synthesis. This peripheral selectivity is a key design feature, intended to avoid potential central nervous system side effects associated with altered brain serotonin levels.

Signaling Pathway of Peripheral Serotonin Synthesis and TPH1 Inhibition by this compound

Caption: Peripheral serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

Pharmacokinetics

This compound ethyl is administered orally as a prodrug to improve bioavailability. Following administration, it undergoes rapid conversion to the active metabolite, this compound.

Preclinical Pharmacokinetics

Nonclinical studies in rats demonstrated that this compound ethyl has low to moderate oral bioavailability and is quickly converted to this compound. Both compounds are highly protein-bound. Notably, these studies indicated that this compound has a negligible ability to cross the blood-brain barrier, with sub-pharmacologically relevant exposure levels in the central nervous system, thus preserving brain serotonin levels.[1] Analysis of lung tissue distribution supported the accumulation of the active drug in the lungs.[1]

Clinical Pharmacokinetics

Pharmacokinetic data in humans is primarily derived from studies in healthy volunteers and patients with PAH enrolled in the ELEVATE 2 clinical trial.

| Parameter | This compound Ethyl | This compound (Active Moiety) | Reference |

| Half-life (t½) | ~5 hours | ~12 hours | [2] |

| Time to Steady State | Reached by Day 5 of repeated dosing | Reached by Day 5 of repeated dosing | [2] |

| Excretion | Primarily biliary excretion (based on rat studies); minimal renal excretion | Primarily biliary excretion (based on rat studies); minimal renal excretion | [2] |

Table 1: Summary of Clinical Pharmacokinetic Parameters for this compound Ethyl and this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of peripheral serotonin synthesis. This is typically assessed by measuring the levels of serotonin's main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in plasma and urine.

Preclinical Pharmacodynamics

In preclinical models of PAH, including the monocrotaline and SUGEN-hypoxia rat models, this compound ethyl demonstrated the ability to reduce serotonin levels and markers of disease.[3][4] A 28-day preclinical study established that a 40% reduction in serotonin biosynthesis was associated with significant improvements in vascular remodeling and pulmonary vascular resistance in animal models of PAH.[5]

Clinical Pharmacodynamics

In a study involving healthy volunteers, once-daily oral administration of this compound ethyl for 14 days resulted in a reduction of the peripheral serotonin biomarker, 5-HIAA.[6] A mid-level dose of 400 mg twice daily was associated with an approximately 50% reduction in 5-HIAA.[7] The ELEVATE 2 study aimed to achieve a clinically meaningful reduction in serotonin in patients with PAH, with doses of 300 mg and 600 mg twice daily selected based on pharmacokinetic/pharmacodynamic modeling that suggested these doses had a high probability of achieving the target 40% reduction in serotonin biosynthesis.[5]

| Study Population | Dose | Biomarker | Percent Reduction | Reference |

| Healthy Volunteers | 400 mg BID | 5-HIAA | ~50% | [7] |

| PAH Animal Models | N/A | Serotonin Biosynthesis | Target of 40% for efficacy | [5] |

Table 2: Summary of Key Pharmacodynamic Findings for this compound.

Experimental Protocols

Preclinical Efficacy Studies in PAH Models

Animal Models:

-

Monocrotaline (MCT) Rat Model: A widely used model where a single subcutaneous injection of monocrotaline induces pulmonary hypertension.

-

SUGEN-Hypoxia (SuHx) Rat Model: This model is considered to be more clinically relevant, involving an injection of the VEGF receptor blocker SU5416 followed by exposure to chronic hypoxia, leading to severe angioproliferative PAH.[8]

Methodology:

-

Induction of PAH: As described above for each model.

-

Drug Administration: this compound ethyl was administered orally to the animals.

-

Assessment of Efficacy:

-

Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Vascular Remodeling: Histological analysis of pulmonary arterioles to assess medial wall thickness and muscularization.

-

Right Ventricular Hypertrophy: Assessed by the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).

-

Biomarker Analysis: Measurement of serotonin and 5-HIAA levels in plasma, urine, and lung tissue.

-

ELEVATE 2 Clinical Trial

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound ethyl in patients with PAH.[3]

Patient Population: Adults with symptomatic PAH (WHO Functional Class II or III) on stable background therapy.[6]

Intervention:

-

This compound ethyl 300 mg twice daily

-

This compound ethyl 600 mg twice daily

-

Placebo twice daily

Primary Endpoint: Percent change from baseline in pulmonary vascular resistance (PVR) at week 24, as measured by right heart catheterization.[9]

Pharmacokinetic and Pharmacodynamic Assessments:

-

PK: Blood samples were collected to determine the plasma concentrations of this compound ethyl and its active metabolite, this compound.

-

PD: Plasma and urine samples were collected at baseline and at specified time points to measure 5-HIAA concentrations.[1]

Workflow for the ELEVATE 2 Clinical Trial

Caption: High-level workflow of the ELEVATE 2 clinical trial.

Bioanalytical Methods for 5-HIAA Quantification

The measurement of 5-HIAA in plasma and urine is crucial for assessing the pharmacodynamic effect of this compound. The standard method employed is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

General Protocol:

-

Sample Preparation: Urine samples are typically diluted, and plasma samples undergo protein precipitation.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where 5-HIAA is separated from other components on a reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. 5-HIAA is ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing high sensitivity and specificity.

Clinical Trial Results and Future Directions

The ELEVATE 2 trial was completed, and the results were unfortunately not supportive of the therapeutic hypothesis. The study did not meet its primary endpoint; in fact, treatment with this compound ethyl was associated with a worsening of pulmonary hemodynamics compared to placebo.[8][9] Patients in both the 300 mg and 600 mg twice-daily groups showed an increase in pulmonary vascular resistance.[6]

These unexpected findings have raised questions about the role of peripheral serotonin inhibition in the treatment of established PAH. While the preclinical data were promising, the translation to clinical efficacy was not observed. The reasons for this discrepancy are likely multifactorial and may include off-target effects of the compound or a more complex role for serotonin in the pathophysiology of human PAH than previously understood.[8]

Conclusion

This compound ethyl is a peripherally restricted TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, this compound, which has a half-life of approximately 12 hours. The pharmacodynamics are clearly demonstrated by a dose-dependent reduction in the serotonin metabolite 5-HIAA. However, despite a strong preclinical rationale and successful target engagement, the ELEVATE 2 Phase 2b clinical trial in patients with PAH showed a negative impact on the primary endpoint of pulmonary vascular resistance. This outcome underscores the challenges of translating preclinical findings to clinical efficacy and highlights the complexity of the serotonin pathway in human disease. Further research is needed to fully understand these results and to determine if there is any future therapeutic potential for TPH1 inhibition in other indications.

References

- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]

- 6. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Rodatristat Ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201 and KAR5585) is a small molecule prodrug that is rapidly converted in vivo to its active metabolite, this compound.[1] It was developed as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. The primary therapeutic rationale for this compound ethyl was to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH).[1][2]

This compound ethyl was designed for peripheral selectivity, with a negligible ability to cross the blood-brain barrier. This was intended to avoid effects on central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform, in contrast to the peripheral TPH1 isoform.[1] Preclinical studies in rat models of PAH suggested that this compound ethyl could reduce vascular remodeling.[3] Furthermore, Phase 1 studies in healthy volunteers showed a dose-dependent reduction in peripheral serotonin production and were generally well-tolerated.[4]

However, the Phase 2b ELEVATE-2 clinical trial in patients with PAH was terminated early due to a lack of efficacy and a worsening of clinical outcomes in the treatment groups compared to placebo.[5][6][7] This unexpected result has brought the off-target effects and overall safety profile of this compound ethyl under intense scrutiny. This technical guide provides a comprehensive overview of the known off-target and adverse effects of this compound ethyl, with a focus on the clinical findings from the ELEVATE-2 trial.

On-Target Mechanism of Action

To understand the off-target effects, it is first necessary to understand the intended mechanism of action. This compound ethyl, through its active metabolite this compound, inhibits TPH1, thereby reducing the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract and in the lungs.

Off-Target Effects and Adverse Events

Detailed molecular off-target screening data for this compound ethyl against a broad panel of receptors and enzymes are not publicly available. Therefore, the discussion of off-target effects is primarily based on the adverse events and unexpected clinical outcomes observed in the ELEVATE-2 clinical trial.

Clinical Trial Data (ELEVATE-2)

The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[5][6] Participants were randomized to receive placebo, 300 mg of this compound ethyl twice daily, or 600 mg of this compound ethyl twice daily for 24 weeks.[5][6]

Primary Efficacy Outcome:

The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were contrary to the therapeutic hypothesis, showing a significant increase in PVR in the treatment groups compared to placebo.[6]

| Treatment Group | Least-Squares Mean Percent Change in PVR (SE) |

| Placebo | 5.8% (18.1) |

| This compound Ethyl 300 mg | 63.1% (18.5) |

| This compound Ethyl 600 mg | 64.2% (18.0) |

Adverse Events:

Treatment-emergent adverse events (TEAEs) were more frequent in the this compound ethyl groups than in the placebo group.[5][6]

| Placebo (n=36) | This compound Ethyl 300 mg (n=36) | This compound Ethyl 600 mg (n=36) | |

| Patients with ≥1 TEAE | 29 (81%) | 33 (92%) | 36 (100%) |

| TEAEs leading to discontinuation | 3 (8%) | 4 (11%) | 4 (11%) |

| TEAEs leading to death | 0 (0%) | 1 (3%) | 0 (0%) |

The negative clinical outcomes, particularly the worsening of pulmonary hemodynamics and cardiac function, suggest that the effects of this compound ethyl extend beyond simple peripheral TPH1 inhibition and may involve unforeseen off-target effects or complex on-target consequences. One hypothesis is that while serotonin may contribute to vascular remodeling, it might also have a protective role in maintaining cardiac contractility in patients with PAH.[7] The data also raised concerns about a potential independent cardiodepressive or cardiotoxic effect of this compound ethyl.[7]

Experimental Protocols

ELEVATE-2 Clinical Trial (NCT04712669)

Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study.[8]

Participants: Adults aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on stable PAH therapy.[5][8]

Intervention:

-

Placebo: two tablets twice daily.

-

This compound ethyl 300 mg: one 300 mg tablet and one placebo tablet twice daily.

-

This compound ethyl 600 mg: two 300 mg tablets twice daily.[5]

Primary Endpoint: Percent change in PVR from baseline to week 24, as measured by right heart catheterization.[8]

Key Secondary Endpoints:

-

Change from baseline in 6-minute walk distance (6MWD).

-

Change from baseline in WHO Functional Class.

-

Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP).[8]

Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]

Signaling Pathways and Logical Relationships

The unexpected negative outcomes of the ELEVATE-2 trial suggest a more complex interplay of the serotonergic system in PAH than previously understood. The possibility of a cardiotoxic off-target effect or a detrimental on-target effect on cardiac function cannot be ruled out.

Conclusion

The clinical development of this compound ethyl for pulmonary arterial hypertension has been halted due to significant safety concerns and a lack of efficacy observed in the ELEVATE-2 trial. The findings from this study underscore the complexity of the serotonergic system in PAH and highlight the potential for unforeseen adverse effects when targeting this pathway. While this compound ethyl was designed for peripheral selectivity, the clinical data suggest that its biological effects are not benign and may involve direct cardiotoxicity or the disruption of a previously unappreciated protective role of serotonin in the context of PAH. For drug development professionals, the case of this compound ethyl serves as a critical reminder that even well-rationalized therapeutic strategies can have unexpected and detrimental outcomes, emphasizing the need for thorough preclinical safety and off-target screening, and careful consideration of the complex biology of the target pathway in the specific disease context. Further investigation into the precise molecular mechanisms underlying the adverse effects of this compound ethyl could provide valuable insights for future drug development efforts.

References

- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 4. Altavant Sciences Presents Data at CHEST 2019 Supporting Once-Daily Dosing of this compound Ethyl for the Treatment of Pulmonary Arterial Hypertension [prnewswire.com]

- 5. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science.rsu.lv [science.rsu.lv]

- 7. breakingmed.org [breakingmed.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Rodatristat Ethyl: A Potential Therapeutic Avenue for Idiopathic Pulmonary Fibrosis?

An In-depth Technical Review for Researchers and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years from diagnosis. The current standard of care, nintedanib and pirfenidone, can slow disease progression but are not curative and are associated with significant side effects[1][2]. There is a pressing need for novel therapeutic strategies that target different pathogenic pathways. This document explores the scientific rationale and available data for rodatristat ethyl, a tryptophan hydroxylase (TPH) inhibitor, as a potential therapeutic agent for IPF. While clinical trials of this compound ethyl have primarily focused on Pulmonary Arterial Hypertension (PAH), the underlying mechanism of action holds promise for fibrotic diseases. This review will synthesize the existing preclinical and clinical data for this compound, detail its mechanism of action, and present the available experimental protocols to inform future research in the context of IPF.

The Serotonin Hypothesis in Fibrosis

Peripheral serotonin (5-hydroxytryptamine, 5-HT), a signaling molecule primarily produced in the gut, has been implicated in the pathogenesis of fibrotic diseases[3]. Serotonin is known to stimulate tissue fibrosis and its role in lung fibrosis is an area of active investigation[3]. The synthesis of peripheral serotonin is rate-limited by the enzyme tryptophan hydroxylase 1 (TPH1)[3]. Inhibiting TPH1 presents an attractive therapeutic strategy to reduce peripheral serotonin levels without affecting central nervous system serotonin, as it does not cross the blood-brain barrier[3][4].

Recent studies have shown that in lung lysates and fibroblasts from IPF patients, TPH-1 protein levels are significantly increased compared to controls[5]. Furthermore, exogenous tryptophan, the precursor to serotonin, has been demonstrated to promote bleomycin-induced lung damage and fibrosis in mice and augment fibroblast proliferation, potentially through the activation of the AKT-mTORC1 pathway[5]. This provides a strong rationale for investigating TPH1 inhibition as a therapeutic approach for IPF.

This compound Ethyl: Mechanism of Action

This compound ethyl is a prodrug of this compound, a potent inhibitor of TPH1[6]. By blocking TPH1, this compound ethyl reduces the production of peripheral serotonin[4][7]. This mechanism is hypothesized to halt or reverse the pathological processes driven by excessive serotonin, such as the proliferation of smooth muscle cells and fibroblasts implicated in vascular remodeling and fibrosis[6][8].

References

- 1. Results of landmark clinical trial offer new hope for people living with pulmonary fibrosis â Action for Pulmonary Fibrosis [actionpf.org]

- 2. youtube.com [youtube.com]

- 3. ASCENION GmbH - Novel TPH inhibitors for the treatment of fibrotic diseases and pulmonary arterial hypertension (PAH) [ascenion.de]

- 4. youtube.com [youtube.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension [prnewswire.com]

- 8. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension - BioSpace [biospace.com]

Beyond Pulmonary Arterial Hypertension: A Technical Guide to the Therapeutic Potential of Rodatristat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat, a potent and peripherally-selective inhibitor of tryptophan hydroxylase 1 (TPH1), represents a compelling therapeutic agent with a mechanism of action that extends beyond its initial investigation for pulmonary arterial hypertension (PAH). As the rate-limiting enzyme in the synthesis of peripheral serotonin, TPH1 is a critical control point in a signaling pathway implicated in a diverse range of pathologies. While the development of this compound for PAH was discontinued following the ELEVATE 2 trial, the robust preclinical evidence for TPH1 inhibition in other disease areas warrants a thorough examination of its potential. This technical guide provides an in-depth analysis of the scientific rationale, quantitative data from relevant preclinical models, and detailed experimental protocols to facilitate further research into the therapeutic targets of this compound in fibrotic diseases, metabolic disorders, and gastrointestinal conditions.

Introduction: The Rationale for Peripheral Serotonin Inhibition

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a local hormone in the periphery.[1] The two systems are distinct due to serotonin's inability to cross the blood-brain barrier.[2] Peripheral serotonin, which accounts for over 95% of the body's total serotonin, is primarily synthesized in the enterochromaffin cells of the gut by the enzyme Tryptophan Hydroxylase 1 (TPH1).[2][3] Once released, it is taken up and stored in platelets, which release it at sites of injury or inflammation.[1]

Peripheral serotonin is a pleiotropic signaling molecule that regulates a multitude of physiological processes, including gastrointestinal motility, hemostasis, vasoconstriction, and immune responses.[4] However, dysregulation of peripheral serotonin signaling has been implicated in the pathophysiology of numerous diseases, including fibrosis, metabolic syndrome, and irritable bowel syndrome (IBS).[5][6][7]

This compound is the active metabolite of the prodrug this compound ethyl. It is a potent, selective, and reversible inhibitor of TPH1 with an IC50 of 33 nM.[8] By design, this compound has minimal penetration of the blood-brain barrier, ensuring that its therapeutic effects are confined to the periphery, thereby avoiding the neuropsychiatric side effects associated with altered central serotonin levels.[9] Although the clinical development of this compound ethyl for PAH was halted due to lack of efficacy in the ELEVATE 2 trial, the mechanism of TPH1 inhibition remains a promising strategy for other conditions characterized by excessive peripheral serotonin.[10][11]

Potential Therapeutic Indications Beyond PAH

Fibrotic Diseases

Emerging evidence strongly suggests a pro-fibrotic role for peripheral serotonin in various organs, including the liver, lungs, and heart.[5] Serotonin can stimulate fibroblast proliferation and the deposition of extracellular matrix proteins, key events in the progression of fibrosis.[12]

-

Idiopathic Pulmonary Fibrosis (IPF): Preclinical studies have indicated that inhibiting peripheral serotonin synthesis could be a viable therapeutic approach for IPF.[13]

-

Liver Fibrosis: In the liver, serotonin signaling, particularly through the 5-HT2A and 5-HT2B receptors on hepatic stellate cells, promotes fibrogenesis.[8][14] Inhibition of TPH1 has been shown to ameliorate liver fibrosis in animal models.

-

Systemic Sclerosis: Given the fibrotic and vascular manifestations of systemic sclerosis, targeting peripheral serotonin may offer a novel therapeutic avenue.

Metabolic Disorders

Peripheral serotonin is increasingly recognized as a key regulator of energy homeostasis. Inhibition of TPH1 has shown promise in preclinical models of obesity and related metabolic disorders.[7]

-

Obesity: Genetic deletion or pharmacological inhibition of TPH1 in mice on a high-fat diet has been shown to protect against obesity, in part by increasing energy expenditure through the promotion of brown adipose tissue (BAT) thermogenesis.[7][15]

-

Non-alcoholic Fatty Liver Disease (NAFLD): By reducing peripheral serotonin, TPH1 inhibition can decrease hepatic steatosis.[2] This effect is thought to be mediated by a reduction in de novo lipogenesis in the liver.[16]

-

Type 2 Diabetes: Improvements in insulin sensitivity have been observed in preclinical models of obesity treated with TPH1 inhibitors.[7]

Gastrointestinal Disorders

Given that the vast majority of peripheral serotonin is produced in the gut, targeting its synthesis is a logical approach for treating certain gastrointestinal disorders.

-

Irritable Bowel Syndrome (IBS): Serotonin is a critical modulator of gut motility, secretion, and visceral sensation, all of which are dysfunctional in IBS.[1][3][17][18] While current therapies for IBS target serotonin receptors, inhibiting serotonin synthesis at its source with a TPH1 inhibitor could offer a more upstream and potentially more effective regulatory mechanism.

-

Carcinoid Syndrome: The TPH1 inhibitor telotristat ethyl is approved for the treatment of carcinoid syndrome diarrhea, validating TPH1 as a therapeutic target for conditions of serotonin excess.[6]

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant TPH1 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Potency of TPH1 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference(s) |

| This compound (KAR5417) | Human TPH1 | Enzymatic Assay | 33 | [8] |

| Telotristat | Human TPH | Enzymatic Assay | 28 | [8] |

| LP533401 | Human TPH1 | Enzymatic Assay | 2.5 | [19] |

| Compound 18i | Human TPH1 | Enzymatic Assay | 37 | [2] |

Table 2: Preclinical In Vivo Efficacy of TPH1 Inhibitors in Metabolic Disease Models

| Compound | Animal Model | Disease | Key Findings | Reference(s) |

| TPH1 Knockout | High-Fat Diet (HFD)-fed mice | Obesity, NAFLD, Insulin Resistance | Protected from weight gain, reduced liver lipid accumulation, improved glucose tolerance. | [7] |

| LP533401 | HFD-fed mice | Obesity, NAFLD, Insulin Resistance | Reduced body mass, decreased adiposity, lower liver weights and lipid content, improved glucose tolerance. | [7][15] |

| Compound 19 (prodrug of 18i) | HFD-fed mice | Obesity | Attenuated body weight gain, lower fasting blood glucose, decreased adipocyte size. | [2] |

Table 3: Pharmacodynamic Effects of TPH1 Inhibitors in Humans

| Compound | Population | Dosing | Biomarker | Effect | Reference(s) |

| Telotristat Ethyl | Patients with Carcinoid Syndrome | 250 mg or 500 mg t.i.d. for 12 weeks | Urinary 5-HIAA | ≥30% reduction in 78% and 87% of patients, respectively. | [6] |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways relevant to the therapeutic targeting of TPH1 by this compound.

References

- 1. Role of serotonin in the pathophysiology of the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of serotonin in irritable bowel syndrome: implications for management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The emerging role of serotonin in liver regeneration [smw.ch]

- 9. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]

- 11. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension [prnewswire.com]

- 14. Serotonergic Regulation of Hepatic Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting peripheral serotonin synthesis reduces obesity and metabolic dysfunction by promoting brown adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. Serotonin receptors and their role in the pathophysiology and therapy of irritable bowel syndrome - ProQuest [proquest.com]

- 19. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rodatristat Ethyl Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201) is a first-in-class prodrug for this compound, a potent and peripheral inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] In the context of pulmonary arterial hypertension (PAH), serotonin is believed to play a key role in the disease's pathobiology.[2] Both platelet-driven and locally produced serotonin can induce the excessive growth and proliferation of pulmonary artery smooth muscle cells, a primary driver of vascular remodeling and the narrowing of pulmonary arteries characteristic of PAH.[1][2]

By inhibiting TPH1, this compound ethyl aims to reduce the production of peripheral serotonin, thereby halting or even reversing the detrimental vascular remodeling associated with PAH.[1][3] Preclinical studies in established rodent models of PAH, such as the monocrotaline and SUGEN-hypoxia models, have demonstrated its potential efficacy.[1][2][4] These application notes provide a summary of the findings from these rodent studies and offer detailed protocols for the administration and evaluation of this compound ethyl in a research setting.

Mechanism of Action: TPH1 Inhibition

This compound ethyl acts by targeting the serotonin synthesis pathway. As a prodrug, it is converted to its active form, this compound, which selectively inhibits TPH1. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT), leading to decreased levels of peripheral serotonin.

References

- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]

- 4. researchgate.net [researchgate.net]

Application Note: Quantifying Peripheral Serotonin Inhibition by Rodatristat

Introduction

Rodatristat (prodrug: this compound ethyl) is a potent, peripherally-acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1] The majority of the body's serotonin (90-95%) is produced in the periphery, primarily by enterochromaffin cells in the gastrointestinal tract, via the TPH1 isoform.[1] This peripheral serotonin acts as a hormone and has been implicated in the pathophysiology of several conditions, including pulmonary arterial hypertension (PAH) and carcinoid syndrome.[1][2][3] this compound ethyl was designed to inhibit TPH1 without crossing the blood-brain barrier, thereby avoiding effects on central nervous system (CNS) serotonin, which is synthesized by the TPH2 isoform and functions as a neurotransmitter.[2][4]

This application note provides detailed protocols for measuring changes in peripheral serotonin levels following treatment with this compound, enabling researchers to assess its pharmacodynamic effects in preclinical and clinical settings. While initially investigated for PAH, the ELEVATE 2 Phase 2b trial found that this compound ethyl did not improve outcomes and, in fact, worsened pulmonary vascular resistance, suggesting that modulating serotonin concentrations may not be an appropriate treatment for PAH.[5] Nevertheless, the methodologies for assessing its target engagement remain relevant for research into TPH inhibitors and serotonin's role in other peripheral pathologies like carcinoid syndrome.[6]

Principle of Measurement

The efficacy of this compound is determined by its ability to reduce the biosynthesis of peripheral serotonin. This reduction can be quantified directly by measuring serotonin concentrations in biological matrices or indirectly by measuring the levels of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1] Clinical studies have demonstrated that this compound ethyl treatment leads to robust, dose-dependent reductions in plasma and urine 5-HIAA.[1][7][8] Therefore, quantifying serotonin and/or 5-HIAA levels before and after this compound administration serves as a key pharmacodynamic biomarker of the drug's activity.

The two primary methods for this quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizations

This compound's Mechanism of Action

Caption: Mechanism of this compound in the peripheral serotonin synthesis pathway.

General Experimental Workflow

Caption: High-level workflow from subject dosing to data analysis.

Data Presentation

Quantitative results should be organized to clearly demonstrate the dose-dependent effects of this compound on serotonin and its metabolite, 5-HIAA.

Table 1: Hypothetical Pharmacodynamic Effect of this compound on Plasma Biomarkers

| Treatment Group | N | Baseline 5-HIAA (ng/mL) | Post-Treatment 5-HIAA (ng/mL) | Mean % Reduction |

| Placebo | 40 | 10.5 ± 2.1 | 10.3 ± 2.3 | 1.9% |

| This compound (300 mg BID) | 40 | 10.8 ± 2.5 | 5.8 ± 1.8 | 46.3% |

| This compound (600 mg BID) | 40 | 10.6 ± 2.2 | 4.9 ± 1.5 | 53.8% |

| Data are presented as Mean ± Standard Deviation. Percentage reduction is calculated relative to baseline. These hypothetical values are based on results from clinical trials where this compound ethyl led to dose-proportional decreases in plasma and urine 5-HIAA, with doses ≥300 mg BID achieving a target reduction of over 40%.[7][8] |

Table 2: Hypothetical Serotonin Levels in Various Matrices After Treatment

| Sample Matrix | Treatment Group | Baseline Serotonin (ng/mL) | Post-Treatment Serotonin (ng/mL) | Mean % Reduction |

| Platelet-Poor Plasma | Placebo | 1.5 ± 0.8 | 1.4 ± 0.7 | 6.7% |

| This compound (600 mg BID) | 1.6 ± 0.9 | 0.8 ± 0.4 | 50.0% | |

| Serum | Placebo | 155 ± 45 | 151 ± 42 | 2.6% |

| This compound (600 mg BID) | 162 ± 51 | 85 ± 33 | 47.5% | |

| Serum serotonin levels are significantly higher than plasma levels because clotting causes platelets to release their stored serotonin.[9] A reduction in both reflects decreased overall serotonin synthesis. |

Experimental Protocols

Protocol 1: Quantification of Serotonin by LC-MS/MS

This protocol is adapted from established methods for quantifying serotonin in plasma and serum and is considered the gold standard for accuracy and sensitivity.[10][11]

1. Materials and Reagents

-

Serotonin hydrochloride and Serotonin-d4 (internal standard)

-

Optima LC/MS-grade water, acetonitrile (ACN), methanol, and formic acid

-

Reverse-phase C18 column (e.g., 150 × 1 mm, 3 μm)

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

2. Standard Curve Preparation

-

Prepare a stock solution of serotonin in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serially diluting the stock solution. Recommended concentrations: 1, 5, 15, 50, 250, and 1000 ng/mL.[10]

-

Prepare an internal standard (IS) working solution (e.g., 500 ng/mL of serotonin-d4 in LC/MS-grade water).

-

For each calibration standard, mix 10 µL of the standard with 90 µL of the IS working solution.[10]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or serum samples on ice. Vortex for 1 minute.

-

Centrifuge samples at 10,000 × g for 5 minutes to pellet any debris.[10]

-

In a clean microcentrifuge tube, add 10 µL of the sample supernatant.

-

Add 90 µL of the IS working solution to the sample tube.[10]

-

Vortex for 15-30 seconds.

-

Add 250 µL of cold ACN containing 0.1% formic acid to precipitate proteins.[12]

-

Vortex vigorously for 1 minute, then incubate at 4°C for 10 minutes.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

-

Carefully transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis

-

Chromatography:

-

Column: Phenomenex Luna C18(2) or equivalent.

-

Mobile Phase A: H₂O:ACN:Formic Acid (e.g., 99.4:0.5:0.1 v/v/v).[10]

-

Mobile Phase B: Methanol:Formic Acid (e.g., 99.9:0.1 v/v).[10]

-

Flow Rate: 100 µL/min.

-

Injection Volume: 5 µL.

-

Gradient: Optimize a gradient to ensure separation from matrix components. A typical gradient might start at 5% B, ramp to 60% B over 9 minutes, then return to initial conditions.[10]

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Serotonin: Q1 177.1 -> Q3 160.1

-

Serotonin-d4: Q1 181.1 -> Q3 164.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (serotonin) and the internal standard (serotonin-d4).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

-

Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Serotonin by Competitive ELISA

This protocol provides a general procedure based on commercially available competitive ELISA kits, which are a common and accessible alternative to LC-MS/MS.[13][14]

1. Materials and Reagents

-

Commercial Serotonin ELISA kit (includes pre-coated microtiter plate, serotonin standards, serotonin-antiserum, enzyme conjugate, wash buffer, substrate, and stop solution).

-

Acylation Reagent and Buffer (often included or required separately for derivatization).[13]

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Microplate shaker.

2. Sample Preparation and Acylation

-

Sample Collection: Collect blood for serum or plasma as per standard procedures. For serum, allow blood to clot completely to ensure full release of serotonin from platelets.[9] For plasma, use EDTA tubes and handle with care to prevent platelet activation.[15]

-

Dilution: Samples typically require dilution to fall within the assay's standard curve range. A minimum dilution of 1:16 for serum/plasma is often recommended to avoid matrix interference.

-

Acylation (Derivatization): This step is crucial for antibody recognition in many kits.[13]

-

Pipette 20-25 µL of standards, controls, and diluted samples into respective wells of a reaction plate or tubes.[13][16]

-

Add Acylation Buffer to all wells.

-

Add Acylation Reagent to all wells, mix, and incubate for the time specified by the kit manufacturer (e.g., 30 minutes at room temperature).[16]

-

3. ELISA Procedure

-

Allow all reagents to reach room temperature.

-

Add 20-100 µL (volume is kit-dependent) of the acylated standards, controls, and samples to the appropriate wells of the serotonin-coated microtiter plate.[13]

-

Add 50-100 µL of Serotonin Antiserum to all wells.

-

Incubate for 60-120 minutes at room temperature, typically on a shaker (~600 rpm).[13]

-

Wash the plate: Discard the contents of the wells and wash 3-4 times with 300 µL of 1X Wash Buffer per well. Blot the plate dry on absorbent material after the final wash.[13]

-

Add 100 µL of the Enzyme Conjugate to all wells.

-

Incubate for 30-60 minutes at room temperature on a shaker.[13]

-

Wash the plate again as described in step 5.

-

Add 100 µL of TMB Substrate to all wells and incubate in the dark for 15-30 minutes at room temperature.

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will change color (e.g., from blue to yellow).

-

Read the absorbance at 450 nm within 10-15 minutes of adding the Stop Solution.

4. Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.

-

The concentration of serotonin is inversely proportional to the absorbance.

-

Calculate the concentration of serotonin in the samples by interpolating their mean absorbance values from the standard curve.

-

Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.

References

- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]

- 3. netrf.org [netrf.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Breaking Med [breakingmed.org]

- 6. Systemic Treatment Options for Carcinoid Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. labcorp.com [labcorp.com]

- 10. Quantification of Serotonin Concentration by LC-MS/MS [bio-protocol.org]

- 11. ijrpr.com [ijrpr.com]

- 12. jasem.com.tr [jasem.com.tr]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. eaglebio.com [eaglebio.com]

- 15. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sceti.co.jp [sceti.co.jp]

Application Notes and Protocols for the Analytical Detection of Rodatristat in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl is a prodrug of this compound, a potent inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin from tryptophan. By inhibiting TPH1, this compound reduces peripheral serotonin levels, a key mediator in the pathophysiology of various diseases, including pulmonary arterial hypertension. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response modeling, and overall clinical development.

These application notes provide a comprehensive overview of the analytical methods for the detection of this compound in plasma, with a focus on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document includes detailed protocols, data presentation tables, and illustrative diagrams to guide researchers in establishing a robust bioanalytical workflow.

Signaling Pathway of this compound's Action

This compound acts by inhibiting the enzyme tryptophan hydroxylase 1 (TPH1), which is the initial and rate-limiting step in the biosynthesis of serotonin from the amino acid L-tryptophan. This inhibition leads to a reduction in the levels of serotonin in the peripheral circulation.

Application Notes and Protocols: The Use of Rodatristat in Preclinical Pulmonary Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rodatristat, a peripherally restricted tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical research models of pulmonary hypertension (PH). This document includes a summary of its mechanism of action, a critical analysis of both preclinical and clinical findings, and detailed protocols for inducing PH in rodent models for the evaluation of therapeutic candidates like this compound.

Introduction to this compound and its Target: The Serotonin Pathway in Pulmonary Hypertension

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and death. A key pathological feature of PH is the remodeling of the pulmonary arteries, a process involving the proliferation of pulmonary artery smooth muscle cells (PASMCs). The serotonin (5-hydroxytryptamine, 5-HT) pathway has been strongly implicated in the pathogenesis of PH.[1][2] Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] In patients with pulmonary arterial hypertension (PAH), TPH1 is upregulated in the pulmonary artery endothelial cells.[2] This leads to increased local serotonin production, which in turn is believed to promote the excessive growth of PASMCs, contributing to the narrowing of pulmonary arteries.[2][3]

This compound ethyl is a prodrug that is converted to this compound, a potent inhibitor of TPH1.[4] By blocking TPH1, this compound aims to reduce the production of peripheral serotonin, thereby mitigating the proliferative signals that drive vascular remodeling in PH.[4][5] It is designed to not cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels.[4]

Preclinical and Clinical Landscape of TPH1 Inhibition in Pulmonary Hypertension

Preclinical studies using rodent models of PH, such as the monocrotaline (MCT) and Sugen/hypoxia (SuHx) models, have shown promising results for TPH1 inhibitors. These studies have demonstrated that reducing peripheral serotonin can lead to improvements in hemodynamic parameters and a reduction in vascular remodeling.[1][2] Notably, other TPH1 inhibitors, such as TPT-004, have also shown efficacy in preclinical models, with inhaled TPT-004 significantly reducing right ventricular systolic pressure and pulmonary vascular remodeling in the SuHx rat model.[2][6]

However, the clinical translation of these promising preclinical findings has been challenging. The ELEVATE-2 trial, a Phase 2b study of this compound ethyl in patients with PAH, was terminated due to disappointing results.[1] The study failed to meet its primary endpoint of reducing pulmonary vascular resistance (PVR).[1][7] In fact, the results indicated a negative effect on pulmonary hemodynamics and cardiac function in patients receiving this compound ethyl compared to placebo.[7][8] This outcome underscores the complexities of the serotonin pathway in human PAH and highlights the critical need for further research to understand the discrepancies between preclinical models and clinical reality.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical studies of TPH1 inhibitors and the clinical trial of this compound ethyl.

Table 1: Preclinical Efficacy of TPH1 Inhibitors in Rodent Models of Pulmonary Hypertension

| Compound | Model | Key Parameter | Control/Vehicle | Treatment Group | Percentage Improvement |

| TPT-004 | SuHx Rat | Right Ventricular Systolic Pressure (RVSP) | 79.1 mmHg | 62.8 mmHg | ~20% reduction[5] |

| Mean Pulmonary Artery Pressure (mPAP) | 48.9 mmHg | 41.2 mmHg | ~16% reduction[9] | ||

| This compound ethyl | Rat Model | Pulmonary Artery Wall Thickness | - | Significant reduction | -[10] |

Table 2: Key Hemodynamic Results from the ELEVATE-2 Phase 2b Clinical Trial of this compound Ethyl in PAH Patients

| Treatment Group | N | Baseline PVR (dyn·s/cm⁵) (mean ± SD) | Week 24 PVR (dyn·s/cm⁵) (mean ± SD) | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) | | :--- | :--- | :--- | :--- | :--- | :--- | | Placebo | 36 | 798.8 ± 368.6 | 780.2 ± 413.5 | 5.8% (18.1)[7] | | This compound ethyl 300 mg | 36 | 801.4 ± 359.8 | 1143.0 ± 643.5 | 63.1% (18.5)[7] | | This compound ethyl 600 mg | 36 | 811.2 ± 404.1 | 1157.0 ± 667.1 | 64.2% (18.0)[7] |

PVR: Pulmonary Vascular Resistance. An increase in PVR indicates a worsening of the condition.

Experimental Protocols

Detailed methodologies for two commonly used rodent models of pulmonary hypertension are provided below. These protocols can be adapted for the evaluation of TPH1 inhibitors like this compound.

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used due to its simplicity and reproducibility in inducing PH.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-200g)

-

Monocrotaline (MCT)

-

0.5 N HCl

-

0.5 N NaOH

-

Sterile water for injection

-

Syringes and needles for subcutaneous injection

Procedure:

-

Preparation of MCT Solution:

-

Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/ml.

-

Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.

-

Dilute the neutralized solution with sterile water to a final concentration of 60 mg/ml.[11]

-

-

Induction of PH:

-

Disease Development:

-

House the rats under standard conditions with ad libitum access to food and water.

-

Monitor the animals daily for signs of distress.

-

Pulmonary hypertension, characterized by vascular remodeling and increased right ventricular pressure, typically develops over a period of 3 to 4 weeks.[13]

-

-

Therapeutic Intervention:

-

Initiate treatment with this compound (or other test compounds) at a predetermined time point after MCT injection (e.g., day 14 or day 21) to assess its therapeutic potential.

-

-

Endpoint Analysis:

-

At the end of the study period (e.g., 4 weeks post-MCT), perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization).

-

Harvest heart and lungs for histological analysis of vascular remodeling (e.g., medial wall thickness) and right ventricular hypertrophy (e.g., Fulton index).

-

Protocol 2: Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats

This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform-like lesions.

Materials:

-

Male Sprague-Dawley rats

-

Sugen 5416 (SU5416)

-

Vehicle for SU5416 (e.g., DMSO and/or saline with carboxymethylcellulose)

-

Hypoxia chamber with oxygen level control

-

Syringes and needles for subcutaneous injection

Procedure:

-

Induction of PH:

-

Return to Normoxia and Disease Progression:

-

After the 3-week hypoxic period, return the rats to normoxic conditions (room air).

-

The disease will continue to progress, with severe PH and right ventricular dysfunction developing over the following weeks.

-

-

Therapeutic Intervention:

-

Initiate treatment with this compound (or other test compounds) after the return to normoxia (e.g., at the beginning of week 4) to evaluate its effects on established, severe PH.

-

-

Endpoint Analysis:

-

Collect heart and lung tissues for detailed histological and molecular analyses to assess changes in vascular remodeling, inflammation, and right ventricular hypertrophy.

Visualizations

Signaling Pathway of Serotonin in Pulmonary Hypertension

Caption: Serotonin signaling pathway in pulmonary hypertension and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for evaluating this compound in rodent models of pulmonary hypertension.

Conclusion and Future Directions

The investigation of TPH1 inhibitors like this compound has significantly advanced our understanding of the role of peripheral serotonin in the pathophysiology of pulmonary hypertension. While preclinical data for TPH1 inhibition has been largely positive, the negative outcome of the ELEVATE-2 trial with this compound highlights a critical translational gap. This discrepancy emphasizes the need for further research to elucidate the complex and potentially multifaceted roles of serotonin in human PAH. Future studies should focus on:

-

Understanding the differences between preclinical models and human disease: Investigating species-specific differences in serotonin signaling and metabolism.

-

Exploring alternative TPH1 inhibitors and delivery methods: The promising preclinical results of inhaled TPT-004 suggest that local delivery to the lungs may be a more effective and safer approach.

-